molecular formula C18H23N3O4 B2673894 N-((2-isopropoxypyridin-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034492-41-4

N-((2-isopropoxypyridin-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2673894
CAS No.: 2034492-41-4
M. Wt: 345.399
InChI Key: LOKCMJTXJBTRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-isopropoxypyridin-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis for PET Agents

N-((2-isopropoxypyridin-3-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide and its derivatives have been investigated for their potential as PET (Positron Emission Tomography) agents. A study highlighted the synthesis of carbon-11-labeled isonicotinamides as potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. The synthesis involved a series of chemical reactions yielding the target tracers with high radiochemical yield and purity, suggesting their applicability in neurological research and diagnosis (Gao, Wang, & Zheng, 2017).

Biomarker Potential

Another research direction explores the metabolites of N-methylnicotinamide (NMN) and its derivatives for their potential as biomarkers. A study on the relevance of raised urinary levels of NMN and its metabolites to peroxisome proliferation indicated that NMN could serve as a biomarker for peroxisome proliferation in rats. This research opens avenues for using metabolites of this compound in biomedical studies and possibly in clinical diagnostics (Delaney et al., 2005).

Polymerization and Copolymerization

The controlled polymerization of related compounds, such as alkoxyoxirane derivatives, has been studied for creating novel polymeric materials. For instance, the controlled cationic homopolymerization of an alkoxyoxirane and its copolymerization with vinyl ether via alkoxy group transfer showcases the utility of such compounds in materials science for generating polymers with specific properties (Kanazawa et al., 2014).

Antifungal and Antibacterial Activities

Metabolites derived from the endophytic Botryosphaeria dothidea of Melia azedarach, related to this compound, have been evaluated for their antifungal, antibacterial, antioxidant, and cytotoxic activities. This indicates the potential of such compounds in developing new antimicrobial and antioxidant agents (Xiao et al., 2014).

Drug Delivery Applications

Poly(N-isopropyl acrylamide), a compound related to this compound, has been explored for its thermoresponsive properties, which are of great interest in drug delivery systems. Research into the controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of N-isopropylacrylamide suggests its applicability in creating smart polymers for targeted drug delivery applications (Convertine et al., 2004).

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13(2)25-18-15(5-4-7-20-18)12-21-17(22)14-6-8-19-16(11-14)24-10-9-23-3/h4-8,11,13H,9-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKCMJTXJBTRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.